



# Application Notes and Protocols for PD-089828 Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PD-089828** is a potent, cell-permeable, multi-targeted protein kinase inhibitor. It primarily acts as an ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR-1), Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR- $\beta$ ), and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] Additionally, it exhibits non-competitive inhibition of the non-receptor tyrosine kinase c-Src and also inhibits Mitogen-Activated Protein Kinase (MAPK).[1][2][3] This broad-spectrum activity makes **PD-089828** a valuable tool for studying cellular signaling pathways and a potential candidate for therapeutic development in diseases characterized by aberrant kinase activity, such as cancer and atherosclerosis.[2][4]

These application notes provide a detailed protocol for performing in vitro kinase assays to determine the inhibitory activity of **PD-089828** against its primary kinase targets. The provided methodologies can be adapted for various detection formats, including luminescence-based and radiometric assays.

## **Data Presentation**

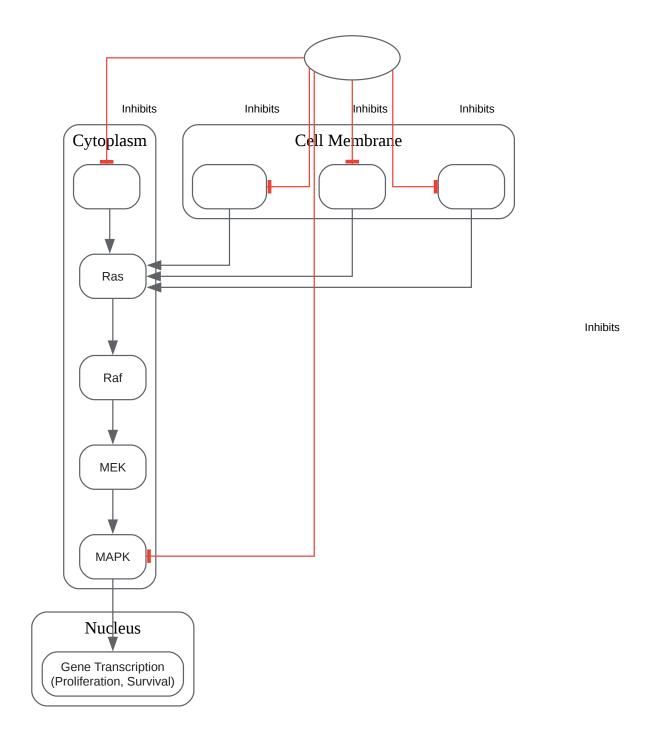
The inhibitory activity of **PD-089828** is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.



Kinase Target	IC50 (μM)	Inhibition Mechanism	Reference
FGFR-1	0.15	ATP-competitive	[1][3][5][6]
PDGFR-β	1.76	ATP-competitive	[1][3][5][6]
EGFR	5.47	ATP-competitive	[1][3][5][6]
c-Src	0.18	Non-competitive	[1][3][5][6]
MAPK	7.1	Not specified	[1][5]

# **Signaling Pathway**





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Caption: Signaling pathways inhibited by PD-089828.

# **Experimental Protocols**



This section details the methodologies for determining the inhibitory effect of **PD-089828** on its target kinases using a luminescence-based kinase assay. This format is generally preferred for its high-throughput capability, sensitivity, and non-radioactive nature.

# Principle of the Luminescence-Based Kinase Assay (ADP-Glo™ Assay)

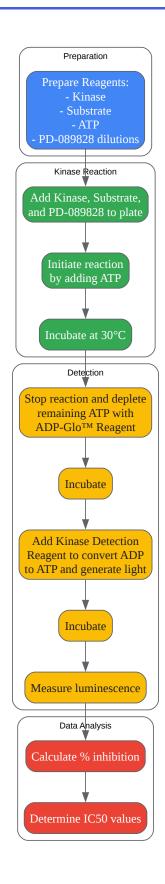
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal. This signal is directly proportional to the kinase activity.

## **Materials and Reagents**

- Kinases: Recombinant human FGFR-1, PDGFR-β, EGFR, c-Src, and MAPK.
- Substrates: Specific peptide or protein substrates for each kinase (e.g., Poly(E-Y) for tyrosine kinases).
- PD-089828: Stock solution in DMSO.
- ATP: Adenosine 5'-triphosphate.
- Kinase Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT).
- ADP-Glo™ Kinase Assay Kit (Promega):
  - ADP-Glo™ Reagent
  - Kinase Detection Reagent
- Assay Plates: White, opaque 96-well or 384-well plates.
- Plate Reader: Luminometer.

# **Experimental Workflow**





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Caption: Workflow for PD-089828 kinase inhibition assay.



### **Detailed Protocol**

#### • Reagent Preparation:

- Prepare a serial dilution of PD-089828 in DMSO. The final DMSO concentration in the assay should not exceed 1%.
- Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at the desired concentrations. The optimal concentrations of kinase and substrate should be determined empirically for each kinase. A common starting point for ATP concentration is its Km value for the specific kinase.

#### Kinase Reaction:

- $\circ$  Add 2.5 µL of the diluted **PD-089828** or DMSO (for control) to the wells of a 384-well plate.
- Add 5 μL of the kinase solution to each well.
- Add 2.5 μL of the substrate solution to each well.
- $\circ$  Initiate the kinase reaction by adding 5  $\mu L$  of the ATP solution to each well. The final reaction volume is 15  $\mu L$ .
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

#### Luminescence Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent to each well.
- Incubate the plate at room temperature for 40 minutes.
- $\circ$  Add 30  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.
- Incubate the plate at room temperature for 30-60 minutes.



- Measure the luminescence using a plate reader.
- Data Analysis:
  - The luminescence signal is inversely proportional to the amount of inhibitor.
  - Calculate the percentage of kinase inhibition for each PD-089828 concentration relative to the DMSO control.
  - Plot the percentage of inhibition against the logarithm of the **PD-089828** concentration.
  - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

# **Alternative Method: Radiometric Kinase Assay**

For a more traditional approach, a radiometric assay can be employed. This method measures the incorporation of a radiolabeled phosphate from [y-32P]ATP or [y-33P]ATP into the substrate.

# **Brief Protocol for Radiometric Assay**

- · Kinase Reaction:
  - Set up the kinase reaction as described above, but use  $[\gamma^{-32}P]ATP$  or  $[\gamma^{-33}P]ATP$  in the ATP solution.
- Separation:
  - After the incubation period, stop the reaction by adding a solution like phosphoric acid.
  - Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).
  - Wash the filter paper multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
- Detection:
  - Dry the filter paper.



- Measure the radioactivity on the filter paper using a scintillation counter.
- Data Analysis:
  - The amount of radioactivity is directly proportional to the kinase activity.
  - Calculate the percentage of inhibition and determine the IC50 value as described for the luminescence-based assay.

## Conclusion

The provided protocols offer a comprehensive guide for the in vitro characterization of **PD-089828**'s inhibitory activity against its target kinases. The choice between a luminescence-based and a radiometric assay will depend on the available equipment, throughput requirements, and laboratory safety considerations. These assays are crucial for understanding the mechanism of action of **PD-089828** and for its further development as a research tool or therapeutic agent.

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